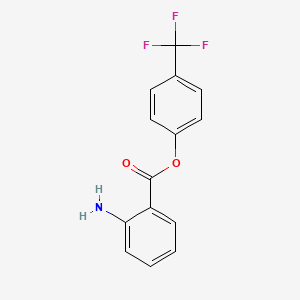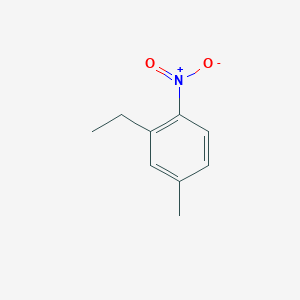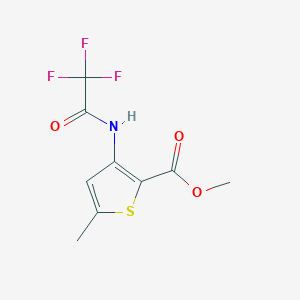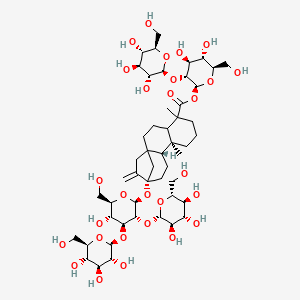
Piperidine-2,5-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-2,5-dione hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-2,5-dione hydrochloride typically involves the cyclization of L-Glutamine in the presence of N,N’-carbonyldiimidazole and a catalyst such as N,N-dimethylaminopyridine. The reaction is carried out under anhydrous conditions to form the intermediate compound, which is then deprotected in an acidic medium to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the protection of L-Glutamine, cyclization, and deprotection steps, ensuring high purity and stability of the final product. The reaction conditions are optimized to achieve cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: Piperidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or rhodium are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed: The major products formed from these reactions include substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
Piperidine-2,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: It is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Piperidine-2,5-dione hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved include inhibition of protein synthesis and modulation of signal transduction pathways .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Similar in structure but contains a five-membered ring.
Piperidine-2,6-dione: Differing in the position of the carbonyl groups.
Piperidine-3,5-dione: Another positional isomer with different chemical properties.
Uniqueness: Piperidine-2,5-dione hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its isomers and other piperidine derivatives .
Properties
Molecular Formula |
C5H8ClNO2 |
|---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
piperidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c7-4-1-2-5(8)6-3-4;/h1-3H2,(H,6,8);1H |
InChI Key |
SICWRUKEQPUFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
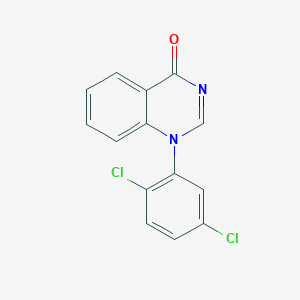

![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)


![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)
![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)
